

# Application Notes and Protocols: Understanding PNU-142586

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## Compound of Interest

Compound Name: PNU-142586

Cat. No.: B601331

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Disclaimer: Providing detailed, step-by-step chemical synthesis protocols for compounds with known toxic effects is restricted. This document focuses on the biological context, mechanism of action, and clinical relevance of **PNU-142586** to support research and drug development professionals in a safe and responsible manner.

## Introduction to PNU-142586

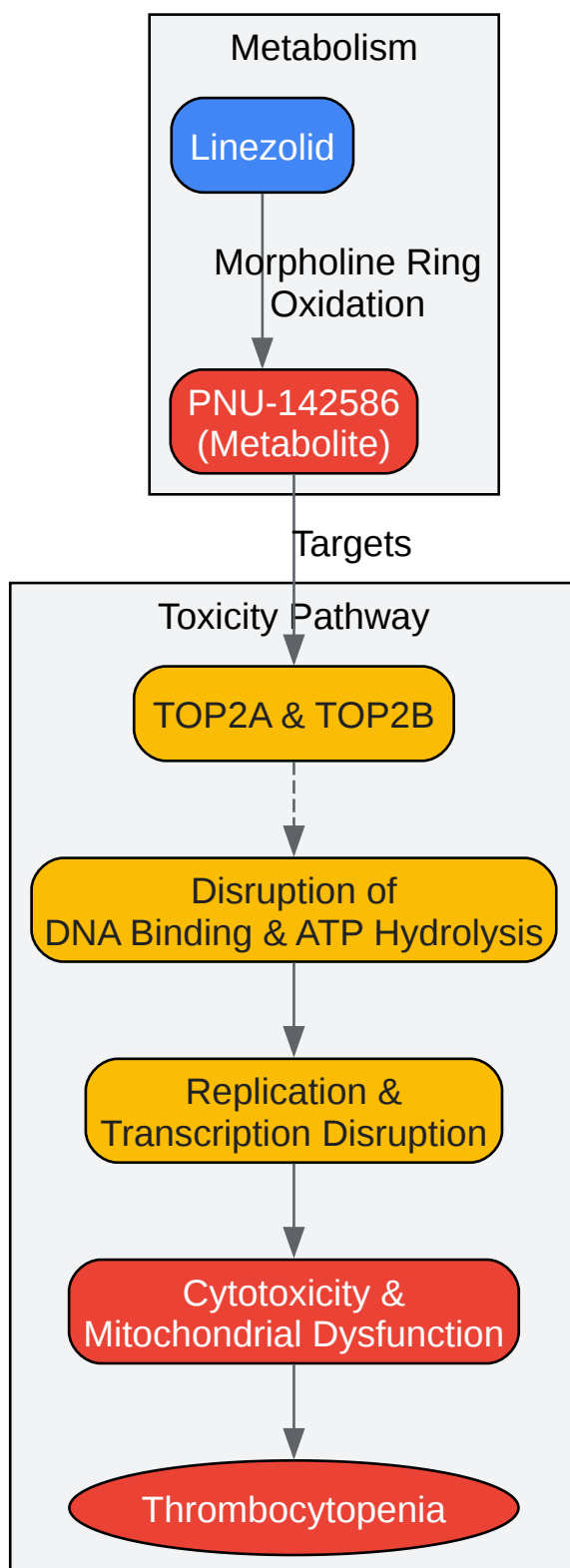
**PNU-142586** is a primary, inactive metabolite of the oxazolidinone antibiotic, Linezolid.<sup>[1][2]</sup> Linezolid is a crucial medication for treating multidrug-resistant Gram-positive bacterial infections.<sup>[3]</sup> **PNU-142586** is formed in vivo through the oxidative ring cleavage of Linezolid's morpholine moiety.<sup>[1]</sup> While Linezolid itself is a therapeutic agent, the accumulation of its metabolite, **PNU-142586**, has been strongly associated with significant hematologic toxicity, particularly thrombocytopenia (a reduction in platelet count).<sup>[3][4]</sup> Understanding the pharmacokinetics and toxicodynamics of **PNU-142586** is critical for improving the safety of Linezolid therapy, especially in patients with renal impairment where metabolite accumulation is more likely.<sup>[1][5]</sup>

## Mechanism of Action and Toxicity

Recent studies have elucidated the mechanism behind **PNU-142586**-induced hematologic toxicity. The metabolite is not merely an inert byproduct; it actively contributes to cellular damage.

Key Toxicological Pathway: **PNU-142586** targets DNA topoisomerase II- $\alpha$  (TOP2A) and II- $\beta$  (TOP2B), essential enzymes for managing DNA topology during replication and transcription.[3] By impeding the binding of DNA to these enzymes and inhibiting their ATP hydrolysis, **PNU-142586** disrupts critical cellular processes.[3] This disruption leads to antiproliferative and cytotoxic effects, including mitochondrial dysfunction, which ultimately manifests as hematologic toxicity.[3] Furthermore, **PNU-142586** has demonstrated concentration-dependent cytotoxicity in human megakaryocytic cell lines, which are precursors to platelets.[6][7]

The diagram below illustrates the metabolic generation of **PNU-142586** from Linezolid and its subsequent pathway to inducing cellular toxicity.



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Metabolic pathway of Linezolid to **PNU-142586** and its mechanism of toxicity.

## Pharmacokinetics and Clinical Data

The clearance of **PNU-142586** is significantly influenced by renal function. Patients with decreased creatinine clearance (CLcr) are at a higher risk of metabolite accumulation and subsequent toxicity.<sup>[5]</sup> Several clinical studies have quantified the association between **PNU-142586** concentrations and the incidence of Linezolid-induced thrombocytopenia (LIT).

Table 1: Population Pharmacokinetic Parameters Data derived from studies on adult patients.

Parameter	Value	Influencing Factor	Reference
Population Mean Clearance (CL)	13.54 L/h	Creatinine Clearance (CLcr)	<sup>[5]</sup>
Volume of Distribution (Vd)	47.1 L	-	<sup>[5]</sup>

Table 2: Clinical Thresholds and Risk Factors for Linezolid-Induced Thrombocytopenia (LIT)  
Data from retrospective analyses of patients treated with Linezolid.

Parameter	Threshold/Value	Finding	Reference
PNU-142586 Trough (Ctrough)	$\geq 1.43 \mu\text{g/mL}$	Predictive threshold for LIT	[4]
PNU-142586 AUC24	$\geq 37.8 \text{ mg}\cdot\text{h/L}$	Predictive threshold for LIT	[4]
PNU-142586 Ctrough $\geq 1.43 \mu\text{g/mL}$	Odds Ratio = 37.60	Independent risk factor for LIT	[4]
Lansoprazole Co-administration	Odds Ratio = 2.33	Identified as a significant independent risk factor for thrombocytopenia, potentially by inhibiting PNU-142586 elimination via hOAT3.	[7]
Lansoprazole IC50	$0.59 \pm 0.38 \mu\text{M}$	Inhibitory concentration against hOAT3-mediated transport of PNU-142586.	[6][7]

## Experimental Protocols Overview

Investigating the effects of **PNU-142586** involves several key experimental approaches. While detailed synthesis protocols are omitted, the methodologies below are central to studying its biological activity.

### Protocol 1: In Vitro Cytotoxicity Assay

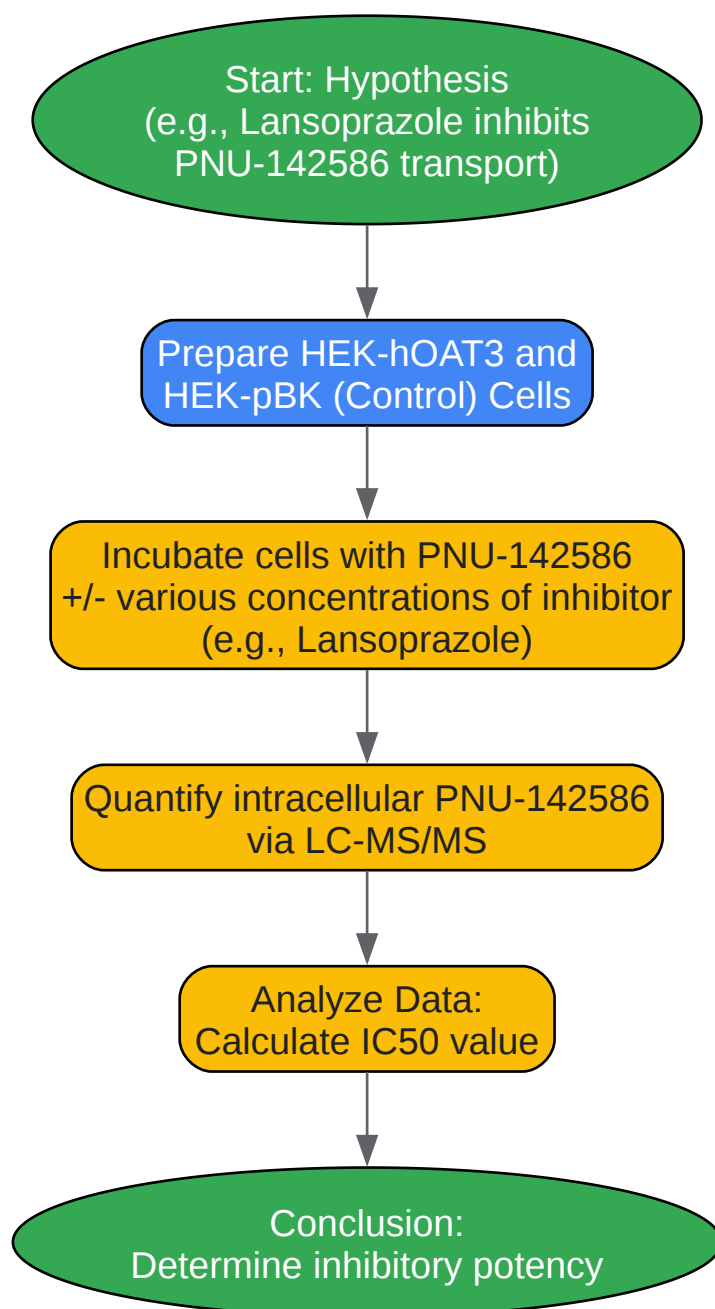
- Objective: To determine the concentration-dependent cytotoxic effects of **PNU-142586** on relevant cell lines.
- Methodology:

- Cell Culture: A human megakaryocytic cell line is cultured under standard conditions.
- Treatment: Cells are incubated with varying concentrations of **PNU-142586** for a specified period (e.g., 24, 48, 72 hours).
- Viability Assessment: Cell viability is measured using a standard method such as an MTT or MTS assay, which quantifies metabolic activity.
- Data Analysis: The concentration of **PNU-142586** that causes 50% inhibition of cell growth (IC50) is calculated.

#### Protocol 2: Transporter Inhibition Assay

- Objective: To investigate the role of transporters like human organic anion transporter 3 (hOAT3) in the elimination of **PNU-142586**.
- Methodology:
  - Cell Lines: HEK293 cells stably expressing hOAT3 (HEK-hOAT3) and control cells (HEK-pBK) are used.<sup>[6]</sup>
  - Uptake Measurement: Cells are incubated with a fixed concentration of **PNU-142586** in the presence or absence of potential inhibitors (e.g., lansoprazole, probenecid).<sup>[7]</sup>
  - Quantification: The intracellular concentration of **PNU-142586** is measured using LC-MS/MS.
  - Data Analysis: The IC50 value of the inhibitor against hOAT3-mediated transport of **PNU-142586** is determined.<sup>[6][7]</sup>

The workflow for investigating transporter-mediated drug interactions is depicted below.



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Workflow for an in vitro transporter inhibition assay.

These application notes provide a foundational understanding of **PNU-142586** for researchers, focusing on its clinical impact and the experimental approaches used to study its toxicological profile. This knowledge is essential for developing safer antibiotic therapies and implementing effective patient monitoring strategies.

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